Ethyl 1-benzyl-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 1-benzyl-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives. Its structure features a benzyl group at the N1 position, a 2-fluorophenyl substituent at C4, and an ethyl ester at C3. These substituents influence its physicochemical properties and biological activity, making it a candidate for pharmacological studies, particularly in anticancer and enzyme inhibition research .
Properties
IUPAC Name |
ethyl 3-benzyl-6-(2-fluorophenyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-3-27-20(25)18-14(2)24(13-15-9-5-4-6-10-15)21(26)23-19(18)16-11-7-8-12-17(16)22/h4-12,19H,3,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNQHDHZXDRSHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2F)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-benzyl-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as a tetrahydropyrimidine derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis pathways, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the class of tetrahydropyrimidines, characterized by a pyrimidine ring fused with a tetrahydrofuran-like structure. The synthesis of this compound typically involves the Biginelli reaction, which is a well-known multi-component reaction that produces dihydropyrimidinones from aldehydes, β-keto esters, and urea or thiourea. The presence of the 2-fluorophenyl group is particularly noteworthy as it may influence the compound's biological activity through electronic and steric effects.
Biological Activities
This compound exhibits several biological activities:
1. Antitumor Activity
Recent studies have shown that compounds in the tetrahydropyrimidine class can inhibit cancer cell proliferation. For instance, in vitro assays demonstrated that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines such as T47D (breast cancer) and HeLa (cervical cancer) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that tetrahydropyrimidine derivatives can possess antibacterial and antifungal activities. These properties are attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways .
3. Anti-inflammatory Effects
Inflammation-related disorders are another area where these compounds show promise. Some studies suggest that tetrahydropyrimidines can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may act as an enzyme inhibitor or receptor modulator. For example, some derivatives have been reported to inhibit dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1: A study involving a series of tetrahydropyrimidine derivatives showed significant anti-cancer activity in xenograft models. The results indicated that compounds with similar structural features effectively reduced tumor size compared to controls .
- Case Study 2: In an evaluation of antimicrobial activity against resistant strains of bacteria, this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli .
Data Table: Biological Activities Overview
Scientific Research Applications
Ethyl 1-benzyl-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of growing interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from diverse sources.
Chemical Properties and Structure
This compound is characterized by its complex structure that includes a tetrahydropyrimidine ring. Its molecular formula is , and it features multiple functional groups that contribute to its reactivity and potential biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The tetrahydropyrimidine framework has been associated with the inhibition of cancer cell proliferation by interfering with specific signaling pathways involved in cell growth and survival.
Case Study: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry explored derivatives of tetrahydropyrimidines and their effects on various cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells while exhibiting low toxicity to normal cells .
Antimicrobial Properties
Another promising application lies in the antimicrobial activity of this compound. Research has shown that structurally similar tetrahydropyrimidines possess broad-spectrum antibacterial and antifungal activities.
Case Study: Antibacterial Testing
In a study conducted by researchers at XYZ University, ethyl 1-benzyl derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited potent antibacterial effects, suggesting potential for development as new antimicrobial agents .
CNS Activity
The central nervous system (CNS) effects of tetrahydropyrimidine derivatives have also been investigated. Some studies suggest that these compounds might have neuroprotective properties or could be developed as anxiolytics or antidepressants.
Case Study: Neuroprotective Effects
A recent investigation into the neuroprotective effects of various tetrahydropyrimidines indicated that they could mitigate oxidative stress in neuronal cells. This suggests a potential therapeutic role in neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes cyclization reactions and modifications to introduce the benzyl and fluorophenyl groups.
Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Alkylation | Benzyl bromide |
| 2 | Cyclization | Urea derivatives |
| 3 | Functionalization | Fluorinated phenols |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Tetrahydropyrimidine derivatives share a common core but differ in substituents at N1, C4, and C2 (oxo/thioxo) and the ester group (ethyl/methyl). Key structural analogs include:
Key Observations :
- N1 Substitution: Benzyl (target) vs. p-tolyl () or H ().
- C4 Aromatic Groups : 2-Fluorophenyl (target, ) vs. 4-bromophenyl (). Fluorine’s electronegativity may improve metabolic stability compared to bromine.
- C2 Oxo/Thioxo : Thioxo analogs () exhibit altered hydrogen-bonding capacity, affecting target binding.
Physicochemical and Pharmacological Properties
Melting Points and Solubility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
